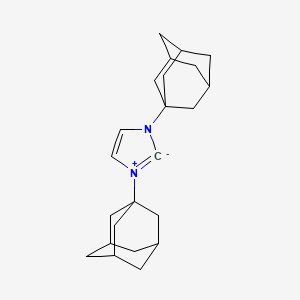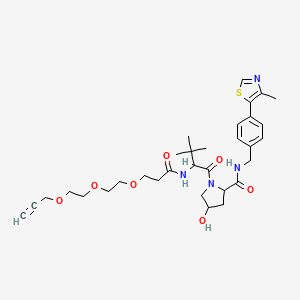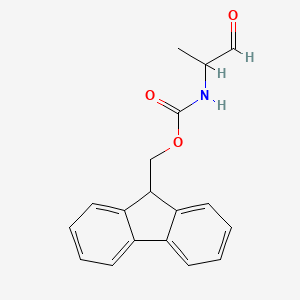
1,3-Diadamantylimidazol-2-ylidene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diadamantylimidazol-2-ylidene is a stable nucleophilic carbene that was first isolated in 1991 . Carbenes are a class of compounds containing a divalent carbon atom with two non-bonded electrons. This particular carbene is notable for its stability, which is attributed to the bulky adamantyl groups attached to the imidazole ring .
Méthodes De Préparation
1,3-Diadamantylimidazol-2-ylidene can be synthesized under an inert atmosphere at room temperature . The synthesis involves the deprotonation of the corresponding imidazolium salt using a strong base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) to facilitate the formation of the carbene
Analyse Des Réactions Chimiques
1,3-Diadamantylimidazol-2-ylidene undergoes various types of chemical reactions, including:
Oxidation: The carbene can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolines.
Substitution: The carbene can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions include imidazolium salts and imidazolines .
Applications De Recherche Scientifique
1,3-Diadamantylimidazol-2-ylidene has a wide range of applications in scientific research:
Biology: The compound’s stability makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly as a stabilizing agent for reactive intermediates.
Mécanisme D'action
The mechanism by which 1,3-diadamantylimidazol-2-ylidene exerts its effects involves the stabilization of reactive intermediates through electron delocalization from the nitrogen atoms to the carbene carbon . This delocalization increases the electron density at the carbene center, making it highly nucleophilic and capable of participating in a variety of chemical reactions .
Comparaison Avec Des Composés Similaires
1,3-Diadamantylimidazol-2-ylidene is unique due to its high stability, which is primarily attributed to the bulky adamantyl groups. Similar compounds include:
1,3-Dimethylimidazol-2-ylidene: Less stable due to smaller substituents.
1,3-Di-tert-butylimidazol-2-ylidene: Also less stable compared to this compound.
These comparisons highlight the importance of steric factors in the stability of carbenes.
Propriétés
Formule moléculaire |
C23H32N2 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1,3-bis(1-adamantyl)-2H-imidazol-1-ium-2-ide |
InChI |
InChI=1S/C23H32N2/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22/h1-2,16-21H,3-14H2 |
Clé InChI |
HPESDZAFNBMVII-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=[C-]4)C56CC7CC(C5)CC(C7)C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)


![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)


![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)


![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)


